3-CPMT
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CPMT involves the reaction of tropine with 4-chlorobenzhydryl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-CPMT undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-CPMT has several scientific research applications, including:
Mechanism of Action
3-CPMT exerts its effects by binding to the dopamine transporter and inhibiting the re-uptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. The compound’s molecular targets include the dopamine transporter and associated pathways involved in dopamine regulation .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Another dopamine uptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Bupropion: A dopamine uptake inhibitor used as an antidepressant and smoking cessation aid.
Uniqueness of this compound
This compound is unique in its long-acting antihistaminic properties, which are not commonly found in other dopamine uptake inhibitors. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
14008-79-8 |
---|---|
Molecular Formula |
C21H25Cl2NO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(1R,5S)-3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C21H24ClNO.ClH/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16;/h2-10,18-21H,11-14H2,1H3;1H/t18-,19+,20?,21?; |
InChI Key |
FXKCQWIUITUJFU-LXNLRXIRSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Pictograms |
Irritant |
Synonyms |
3α-[(4-Chlorophenyl)phenylmethoxy] tropane hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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